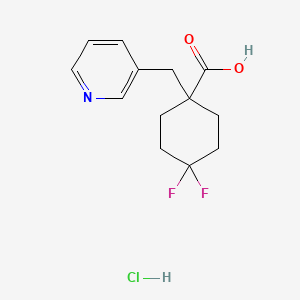

4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride

Description

4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride (CAS: 1380300-86-6) is a fluorinated cyclohexane derivative with a pyridine-containing substituent. The compound features a cyclohexane ring substituted at the 1-position with a pyridin-3-ylmethyl group and a carboxylic acid moiety, while the 4-positions are occupied by two fluorine atoms. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and materials research. The molecular formula is inferred as C₁₃H₁₅ClF₂NO₂, with an approximate molecular weight of 291.72 g/mol, comparable to its structural analogs .

Properties

IUPAC Name |

4,4-difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO2.ClH/c14-13(15)5-3-12(4-6-13,11(17)18)8-10-2-1-7-16-9-10;/h1-2,7,9H,3-6,8H2,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBRSZBHHUKAEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(CC2=CN=CC=C2)C(=O)O)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the cyclohexane ring, followed by the introduction of the difluoromethyl group. The pyridin-3-ylmethyl group is then attached through a nucleophilic substitution reaction. Finally, the carboxylic acid group is introduced, and the compound is converted to its hydrochloride salt form .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H15F2NO2

- Molecular Weight : 255.26 g/mol

- IUPAC Name : 4,4-difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride

The compound features a cyclohexane backbone substituted with a pyridine ring and two fluorine atoms, which contribute to its unique chemical properties and biological activities.

Anticancer Activity

Research has indicated that 4,4-difluoro derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that compounds with similar scaffolds exhibit inhibitory effects on polo-like kinase 1 (Plk1), a target in various cancers due to its role in cell division. The inhibition of Plk1 can lead to reduced proliferation of cancer cells, making this compound a potential candidate for anticancer drug development .

Enzyme Inhibition

The compound has been explored for its ability to inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV). DPP-IV inhibitors are crucial in the management of type 2 diabetes as they enhance insulin secretion and decrease glucagon levels. The structural modifications of compounds similar to 4,4-difluoro derivatives have shown promise in enhancing the potency and selectivity of DPP-IV inhibition .

Neurological Disorders

There is ongoing research into the neuroprotective effects of pyridine-containing compounds. The potential modulation of neurotransmitter systems by 4,4-difluoro derivatives may offer therapeutic avenues for treating conditions like Alzheimer's disease and other neurodegenerative disorders. The precise mechanisms remain under investigation but could involve interactions with neurotransmitter receptors .

Case Study: Inhibition of Plk1

A study published in Nature highlighted the development of novel inhibitors targeting the polo-box domain of Plk1 using derivatives similar to 4,4-difluoro compounds. The findings demonstrated significant anticancer activity with low cytotoxicity, suggesting a favorable therapeutic index for these compounds .

| Compound | IC50 (nM) | Selectivity | Notes |

|---|---|---|---|

| Compound A | 25 | High | Effective against multiple cancer cell lines |

| Compound B | 50 | Moderate | Lower toxicity observed in preclinical models |

Case Study: DPP-IV Inhibition

In another study focusing on diabetes management, a series of pyridine-based compounds were synthesized and screened for DPP-IV inhibition. The results indicated that modifications leading to increased lipophilicity improved the bioavailability and effectiveness of these inhibitors .

| Compound | IC50 (nM) | Activity | Clinical Relevance |

|---|---|---|---|

| Compound C | 18.5 | High | Potential for oral administration |

| Compound D | 30.0 | Moderate | Requires further optimization |

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets within biological systems. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. The pyridin-3-ylmethyl group can further modulate the compound’s activity by influencing its electronic and steric properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several fluorinated cyclohexane derivatives, differing in substituent groups, fluorine positioning, and functional groups. Below is a comparative analysis:

Key Research Findings:

Substituent Position Effects: Pyridin-3-ylmethyl vs. pyridin-4-ylmethyl (CAS 1380300-86-6 vs. Fluorophenyl derivatives (e.g., 3D-PFC31353 and 10-F090422) exhibit higher lipophilicity, which may improve membrane permeability but reduce solubility .

Functional Group Impact: The hydrochloride salt in the target compound enhances aqueous solubility compared to non-ionic analogs like 4,4-difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid . The carboxylic acid group enables salt formation or conjugation, while amine-containing analogs (e.g., EN300-760929) offer alternative reactivity .

Structural and Functional Insights

- Pyridine vs. Phenyl : Pyridine-containing compounds (e.g., CAS 1380300-86-6) offer nitrogen-based coordination sites for metal binding or hydrogen bonding, unlike fluorophenyl analogs .

- Salt Forms : Hydrochloride salts (e.g., target compound) are preferred in pharmaceutical formulations for enhanced bioavailability .

Biological Activity

4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride (CAS No. 1380300-60-6) is a compound with potential therapeutic applications. Its unique structure, characterized by a cyclohexane core and pyridine moiety, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical formula of this compound is C13H16ClF2NO2. The compound features two fluorine atoms and a pyridine ring, which are critical for its biological interactions.

Research indicates that this compound may act on various biological targets, including:

- Receptor Modulation : It has been identified as an antagonist for the ORL-1 receptor, which is involved in pain modulation and stress response .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antinociceptive Properties : A study demonstrated that compounds with similar structures exhibited significant antinociceptive effects in animal models. The modulation of the ORL-1 receptor was suggested as a mechanism for pain relief .

- Cytotoxic Activity : In vitro studies showed that this compound could induce apoptosis in cancer cell lines such as Jurkat and HT29. The structure–activity relationship (SAR) indicated that the presence of the pyridine ring enhances cytotoxicity through specific interactions with cellular targets .

- Antimicrobial Studies : Research indicated that derivatives of this compound displayed antimicrobial activity against Gram-positive and Gram-negative bacteria. Further investigations are needed to determine the exact mechanisms involved .

Toxicological Profile

The safety data sheet for this compound indicates that acute toxicity data is limited. However, it is classified as not hazardous under normal conditions . Ongoing research is necessary to evaluate its long-term safety and potential side effects.

Q & A

Q. How can experimental design optimize the synthesis of 4,4-difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride?

Methodological Answer: Use statistical Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a factorial design can identify interactions between variables, while response surface methodology (RSM) optimizes yield and purity. Prioritize parameters like fluorination efficiency (critical for the 4,4-difluoro moiety) and pyridinylmethyl coupling kinetics. Include controls for side reactions (e.g., cyclohexane ring distortion). Reference: Statistical DoE frameworks in chemical synthesis are validated in chemical engineering literature .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C/¹⁹F): Confirm stereochemistry and fluorine substitution patterns.

- HPLC-MS: Assess purity and detect byproducts (e.g., incomplete fluorination or pyridinylmethyl adducts).

- X-ray crystallography: Resolve conformational details of the cyclohexane ring and pyridine alignment.

- Thermogravimetric analysis (TGA): Evaluate thermal stability, critical for storage and reaction planning.

Reference: Analytical protocols for structurally similar fluorinated cyclohexanes are detailed in pharmacopeial standards .

Q. How should researchers handle safety concerns during synthesis?

Methodological Answer:

- Personal protective equipment (PPE): Use nitrile gloves, chemical-resistant aprons, and fume hoods.

- Ventilation: Mandatory for volatile intermediates (e.g., pyridinylmethyl halides).

- Emergency protocols: Immediate eye rinsing (per ISO 26 guidelines) and neutralization of acid spills with sodium bicarbonate.

Reference: Safety protocols align with EU regulations for irritant compounds .

Q. What biological activity models are suitable for studying this compound?

Methodological Answer:

- Antimicrobial assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) due to structural similarity to macrolide precursors .

- Enzyme inhibition studies: Target cyclooxygenase (COX) or cytochrome P450 isoforms, given the fluorinated carboxylic acid moiety.

- Cytotoxicity screening: Use HEK293 or HepG2 cell lines to evaluate therapeutic index.

Q. How can stability studies be designed for aqueous solutions of this compound?

Methodological Answer:

- pH stability profiling: Test degradation kinetics at pH 2–9 (simulating physiological conditions).

- Light sensitivity: Conduct accelerated degradation under UV/visible light (ICH Q1B guidelines).

- Storage recommendations: Lyophilized form at -20°C in amber vials to prevent hydrolysis.

Advanced Research Questions

Q. How do computational methods improve reaction pathway prediction for this compound?

Methodological Answer: Apply quantum mechanical calculations (e.g., DFT) to model fluorination transition states and pyridinylmethyl coupling energetics. Use cheminformatics tools (e.g., Gaussian or ORCA) to predict regioselectivity and side reactions. Validate with experimental kinetics data. Reference: ICReDD’s reaction path search methods integrate computation and experimentation .

Q. How to resolve contradictions in solubility data across studies?

Methodological Answer:

- Meta-analysis: Compare solvent polarity (logP), ionic strength, and temperature conditions from conflicting studies.

- Standardized protocols: Replicate experiments using USP-grade solvents and controlled humidity.

- Machine learning: Train models on existing solubility datasets to identify outliers or systemic errors.

Q. What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

- Chiral catalysts: Use Ru-BINAP complexes for asymmetric hydrogenation of the cyclohexane ring.

- Chromatographic resolution: Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.

- Crystallization-induced diastereomer resolution: Co-crystallize with chiral amines (e.g., 1-phenylethylamine).

Q. How to investigate structure-activity relationships (SAR) for this compound?

Methodological Answer:

Q. What advanced techniques quantify reaction kinetics for scale-up?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.